

A Head-to-Head Comparison of Second-Generation Integrase Inhibitors

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Compound of Interest

Compound Name: GSK-364735 potassium

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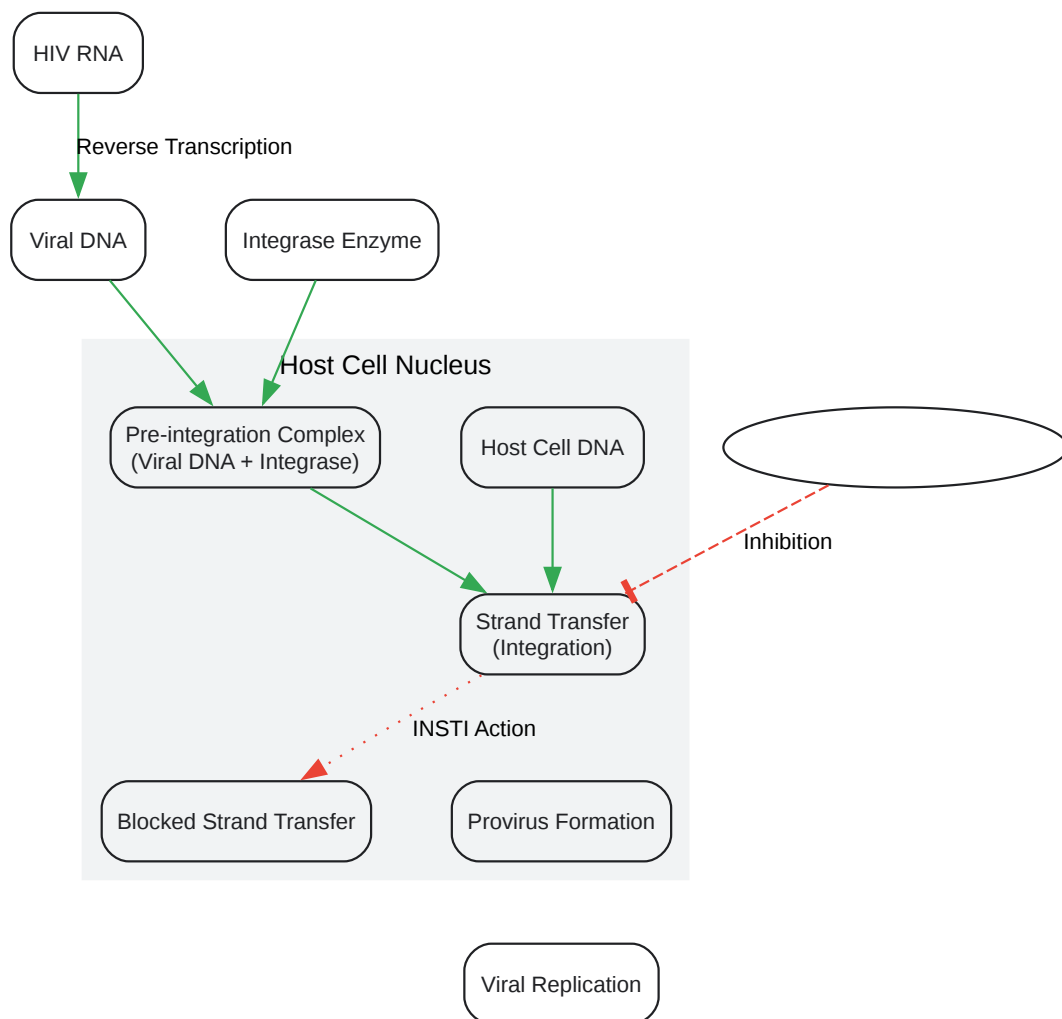
A Guide for Researchers and Drug Development Professionals

The advent of integrase strand transfer inhibitors (INSTIs) marked a significant milestone in the management of HIV-1 infection. The second-generation of these potent antiretroviral agents, including dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB), have further refined treatment and prevention strategies. These agents are characterized by their high efficacy, robust barrier to resistance, and generally favorable safety profiles.[1][2] This guide provides a comprehensive, data-driven comparison of these three leading second-generation INSTIs, tailored for researchers, scientists, and drug development professionals.

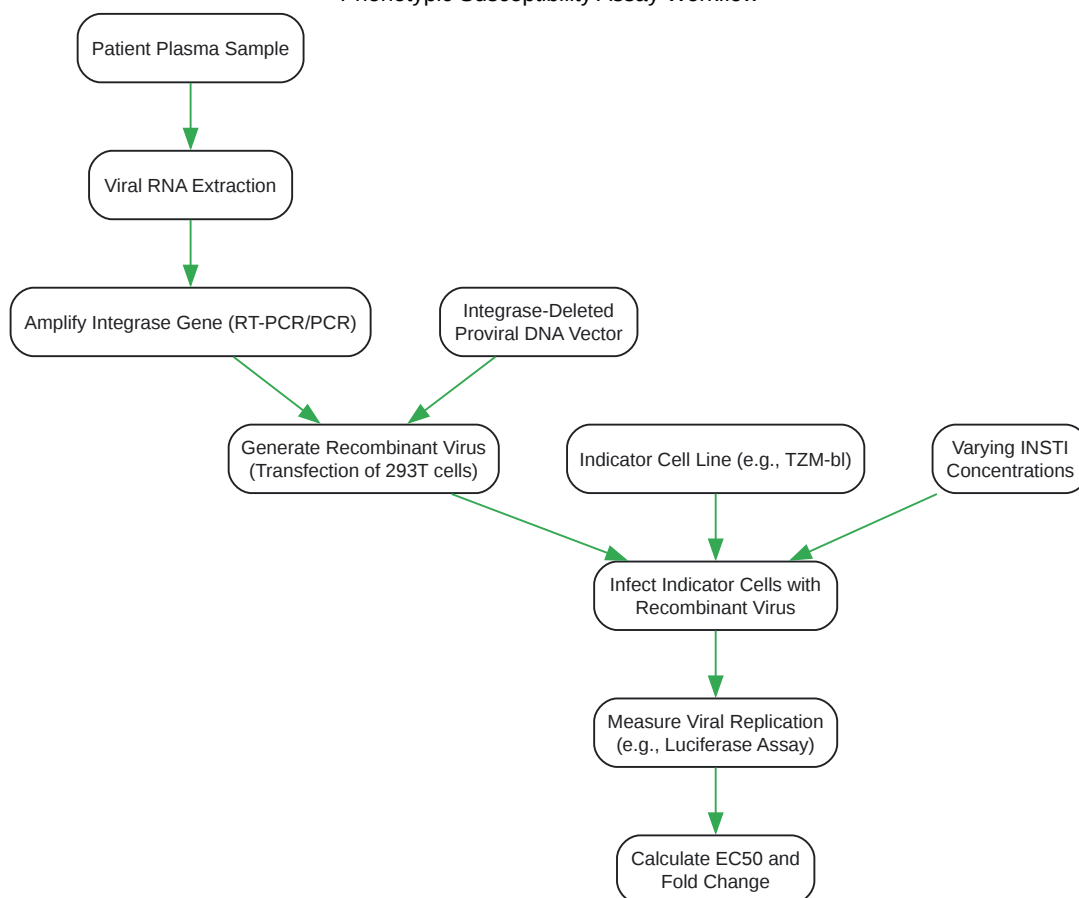
Mechanism of Action

Second-generation INSTIs share a common mechanism of action, targeting the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. This process involves two key steps: 3'-processing and strand transfer. INSTIs effectively block the strand transfer step, preventing the formation of the provirus and thereby halting viral replication.[3] The superiority of second-generation INSTIs is partly attributed to their expanded chemical structures, which allow for critical interactions with the protein backbone of the integrase enzyme.[4][5] This enhanced binding contributes to their high potency and resilience against resistance mutations that affect first-generation agents.[4][5]

Mechanism of Action of Second-Generation INSTIs



Phenotypic Susceptibility Assay Workflow



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